molecular formula C10H13NO3 B1269069 3-Amino-3-(4-methoxyphenyl)propanoic acid CAS No. 5678-45-5

3-Amino-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1269069
CAS RN: 5678-45-5
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that could be adapted for 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, asymmetric synthesis of similar compounds has been achieved through multistep reactions, involving key steps such as ketone reduction and the use of chiral agents to attain desired stereochemistry (Shetty & Nelson, 1988). Enantioselective synthesis approaches have also been described, employing techniques like Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction to synthesize complex molecules with high stereochemical control (Monica et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing details about intramolecular and intermolecular interactions that stabilize the molecular conformation. These studies highlight the importance of substituents like the methoxy group in influencing molecular geometry and interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-3-(4-methoxyphenyl)propanoic acid or its analogs often leverage the reactivity of the amino and carboxylic acid functionalities. These groups participate in various reactions, including condensations, cycloadditions, and transformations leading to complex molecules with potential biological activity. For example, the regiospecific synthesis of pyrazolyl compounds demonstrates the utility of these functional groups in constructing heterocyclic frameworks (Kumarasinghe et al., 2009).

Scientific Research Applications

Corrosion Inhibition

3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, a derivative named CSB-1 was synthesized and evaluated for its efficiency in inhibiting corrosion of mild steel in acidic solutions. The study found significant inhibition properties, with the adsorption of the inhibitor on mild steel following Langmuir's adsorption isotherm. This suggests potential applications in protecting metals from corrosion in industrial settings (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Antioxidant and Anti-Inflammatory Properties

Compounds derived from 3-Amino-3-(4-methoxyphenyl)propanoic acid have been synthesized and tested for antioxidant, anti-inflammatory, and antiulcer activities. Notably, certain derivatives exhibited significant antioxidant action comparable to standard treatments, indicating potential therapeutic applications in managing oxidative stress-related diseases (Subudhi & Sahoo, 2011).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 3-Amino-3-(4-methoxyphenyl)propanoic acid have been explored for their therapeutic potential. For example, a study explored the synthesis of novel compounds for their in vitro antioxidant and anti-inflammatory properties. These findings open up avenues for the development of new drugs based on this chemical structure (Subudhi & Sahoo, 2011).

Material Science and Polymer Modification

In material science, 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives have been used to modify polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were treated with such derivatives, resulting in increased swelling and thermal stability, suggesting applications in medical and other fields (Aly & El-Mohdy, 2015).

Green Chemistry

The compound has been incorporated in green chemistry practices. For example, in one study, it was used as part of a green and efficient method for synthesizing pyranopyrazoles, highlighting its role in environmentally friendly chemical processes (Zolfigol et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927321
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methoxyphenyl)propanoic acid

CAS RN

131690-56-7
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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